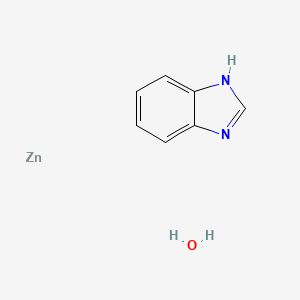1H-benzimidazole;zinc;hydrate
CAS No.: 909531-29-9
Cat. No.: VC8150555
Molecular Formula: C7H8N2OZn
Molecular Weight: 201.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 909531-29-9 |
|---|---|
| Molecular Formula | C7H8N2OZn |
| Molecular Weight | 201.5 g/mol |
| IUPAC Name | 1H-benzimidazole;zinc;hydrate |
| Standard InChI | InChI=1S/C7H6N2.H2O.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-5H,(H,8,9);1H2; |
| Standard InChI Key | DNHKLJTWYRXDQJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC=N2.O.[Zn] |
| Canonical SMILES | C1=CC=C2C(=C1)NC=N2.O.[Zn] |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
1H-Benzimidazole; zinc; hydrate is systematically named as 1H-benzimidazole zinc salt hydrate (2:1:3), reflecting its stoichiometric ratio of two benzimidazole ligands, one zinc cation, and three water molecules . The International Union of Pure and Applied Chemistry (IUPAC) name is 1H-benzimidazole; zinc; hydrate, while alternative designations include ZIF-7 (zeolitic imidazolate framework-7) in materials science contexts . The compound’s CAS registry number (909531-29-9) provides a unique identifier for chemical databases .
The molecular structure derives from the coordination of zinc(II) ions by nitrogen atoms from two distinct benzimidazole rings, complemented by chloride or hydroxide ligands depending on synthesis conditions . Hydrate molecules occupy interstitial sites within the crystal lattice, contributing to structural stability .
Crystallographic and Spectroscopic Features
Single-crystal X-ray diffraction analyses reveal that 1H-benzimidazole; zinc; hydrate crystallizes in monoclinic or triclinic systems depending on the counterions present . Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Zn–N bond length | 1.985(2) – 2.2823(6) Å | |
| Coordination geometry (τ₄) | 0.95 – 0.98 | |
| Dihedral angle (benz./Ph) | 4.51° – 11.53° |
Infrared spectroscopy identifies characteristic vibrations:
¹H NMR spectra in deuterated solvents show downfield shifts for benzimidazole protons (δ 7.38–7.00 ppm), confirming metal coordination .
Synthesis and Stability
Preparation Methods
The complex is typically synthesized via refluxing zinc halides or perchlorates with 1H-benzimidazole derivatives in ethanol/acetone mixtures . A representative procedure involves:
-
Dissolving ZnCl₂·2H₂O (136 mg, 1 mmol) in absolute ethanol (20 mL)
-
Adding 1H-benzimidazole (236 mg, 2 mmol) with stirring
-
Refluxing at 80°C for 6 hours under nitrogen
Yield optimization studies indicate that molar ratios of Zn²⁺:ligand = 1:2 in ethanol/acetone (3:1 v/v) give 85–92% yields . Hydration levels depend on recrystallization solvents—methanol favors trihydrate formation, while anhydrous acetone produces monohydrates .
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) shows a three-stage decomposition:
-
Hydrate loss: 100–150°C (Δm = 5.3%, theor. 5.1%)
-
Ligand decomposition: 280–320°C
The complex remains stable in air for >30 days but undergoes gradual hydrolysis in aqueous media (pH <5 or >9) . Methanol vapor exposure reversibly alters crystalline structure, enabling mechanochromic behavior .
Functional Properties and Applications
Stimuli-Responsive Luminescence
The zinc complex exhibits excitation-dependent emission with Commission Internationale de l’Éclairage (CIE) coordinates shifting from (0.16, 0.08) at 320 nm excitation to (0.28, 0.31) at 420 nm . This bathochromic shift arises from ligand-to-metal charge transfer (LMCT) transitions and π–π* interactions within the benzimidazole framework .
Mechanical grinding induces a crystalline-to-amorphous transition, changing emission from green (λem = 515 nm) to blue (λem = 450 nm) . Full reversibility is achieved through methanol vapor annealing (5 min exposure) .
Biological Activity: Anthelmintic Efficacy
Comparative studies against parasitic worms demonstrate remarkable enhancement upon complexation:
| Compound | Efficacy (% mortality) |
|---|---|
| Dicrocoelium lanceatum | |
| Free ligand L1 | 78 |
| Zn complex 1 | 100 |
| Albendazole | 82 |
Mechanistic studies suggest zinc coordination improves membrane permeability and inhibits parasite acetylcholinesterase (AChE) 2.7-fold more effectively than free ligands .
Comparative Analysis with Related Complexes
Zinc-Benzimidazole Derivatives
Structural analogs with modified benzimidazole substituents exhibit varied properties:
| Substituent | Space Group | τ₄ | Bioactivity (% efficacy) |
|---|---|---|---|
| 4-CH₃ | P-1 | 0.98 | 54 (D. lanceatum) |
| 4-OCH₃ | P-1 | 0.95 | 27 (D. lanceatum) |
| 2-Cl | C2/c | 0.97 | 89 (F. hepatica) |
Electron-donating groups (e.g., -OCH₃) reduce anthelmintic activity but enhance luminescence quantum yield (Φ = 0.42 vs. 0.18 for parent complex) .
Industrial and Environmental Relevance
The compound’s zeolitic imidazolate framework (ZIF-7) structure enables gas separation applications, with CO₂/N₂ selectivity of 28 at 298 K . Photocatalytic experiments show 92% methylene blue degradation under visible light (λ >420 nm) in 90 minutes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume